molecular formula C15H10N2O9S B1682516 1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 92921-25-0

1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No. B1682516
CAS RN: 92921-25-0
M. Wt: 394.3 g/mol
InChI Key: DIYPCWKHSODVAP-UHFFFAOYSA-N
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Description

“1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid” is a chemical compound with the molecular formula C15H10N2O9S . It is also known by several synonyms, including Sulfo-MBS Crosslinker, m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester, and 3-Maleimidobenzoic acid N-hydroxysulfosuccinimide ester .


Molecular Structure Analysis

The molecular weight of this compound is 394.3 g/mol . Its InChI string and Canonical SMILES are available in the PubChem database .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 394.3 g/mol and an exact mass of 394.01070107 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 9, and a Rotatable Bond Count of 5 . Its Topological Polar Surface Area is 164 Ų .

Scientific Research Applications

Self-Assembling Amphiphiles and Mesophases

Research by Zhu et al. (2004) explores the synthesis of wedge-shaped molecules with a sulfonate group at the tip, showcasing a new class of self-assembling amphiphiles. These molecules exhibit columnar mesophases, demonstrating their potential in the formation of novel superstructures. This study highlights the utility of sulfonate-containing compounds in creating self-organized systems, which could have implications for materials science and nanotechnology (Zhu, Tartsch, Beginn, & Möller, 2004).

Supramolecular Chemistry

In another study by Zhu et al. (2006), the self-organization of polybases neutralized with mesogenic wedge-shaped sulfonic acid molecules is discussed. This work provides insight into the creation of supramolecular cylinders through the interaction of poly(4-vinylpyridine) and sulfonic acid moieties. The resulting structures exhibit a hexagonal columnar mesophase, underscoring the potential for designing advanced materials with specific optical and electronic properties (Zhu, Beginn, Möller, Gearba, Anokhin, & Ivanov, 2006).

Catalysis and Synthesis

A study by Zare et al. (2015) demonstrates the use of sulfonic acid-functionalized pyridinium chloride as an efficient and recyclable catalyst for the one-pot multi-component synthesis of tetrasubstituted imidazoles. This highlights the role of sulfonic acid derivatives in facilitating organic reactions, contributing to the development of more sustainable and efficient synthetic methodologies (Zare, Asgari, Zare, & Zolfigol, 2015).

Fluorescent Chromism and Sensing

Nakane et al. (2018) have designed a sulfonic acid-substituted molecule that acts as a solid-state fluorescent chromic sensor for various organic bases and amines. This research showcases the potential of sulfonic acid-containing compounds in the development of new sensing materials for biologically important molecules, offering avenues for advancements in chemical sensing and environmental monitoring (Nakane, Takeda, Hoshino, Sakai, & Akutagawa, 2018).

Proton Exchange Membranes

Yao et al. (2014) synthesized a novel sulfonic acid-containing polybenzoxazine for use as a proton exchange membrane in direct methanol fuel cells. Their findings reveal the potential of sulfonic acid derivatives in energy applications, particularly in enhancing the efficiency and performance of fuel cells (Yao, Yan, Ding, Lu, Dong, Ishida, Litt, & Zhu, 2014).

Safety And Hazards

This compound is classified as a skin irritant under the GHS classification . It may cause skin irritation, and safety precautions should be taken when handling it .

properties

IUPAC Name

1-[3-(2,5-dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O9S/c18-11-4-5-12(19)16(11)9-3-1-2-8(6-9)15(22)26-17-13(20)7-10(14(17)21)27(23,24)25/h1-6,10H,7H2,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYPCWKHSODVAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)N3C(=O)C=CC3=O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60908634
Record name 1-{[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid

CAS RN

103848-62-0, 92921-25-0
Record name m-Maleimidobenzoyl-N-hydroxysulfosuccinimide ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103848620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{[3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60908634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Maleimidobenzoyl-N-hydroxysulphosuccinimide ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
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1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
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1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
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1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
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1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 6
1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid

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